molecular formula C17H17N3O4 B12010388 N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

Cat. No.: B12010388
M. Wt: 327.33 g/mol
InChI Key: QBCUIDVJURJPHI-VCHYOVAHSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is a chemical compound known for its unique structure and properties It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-ethylphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalic acid dihydrate to form the final oxamide product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer cells, the compound may induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
  • N’-[(E)-(2-bromophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
  • N’-[(E)-(4-fluorophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is unique due to the presence of both hydroxyl groups on the phenyl ring, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C17H17N3O4/c1-2-11-3-6-13(7-4-11)19-16(23)17(24)20-18-10-12-5-8-14(21)9-15(12)22/h3-10,21-22H,2H2,1H3,(H,19,23)(H,20,24)/b18-10+

InChI Key

QBCUIDVJURJPHI-VCHYOVAHSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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